molecular formula C11H14ClNO B5907008 3-(2-chlorophenyl)-N-ethylpropanamide

3-(2-chlorophenyl)-N-ethylpropanamide

Cat. No.: B5907008
M. Wt: 211.69 g/mol
InChI Key: MCFWFTIKXXDATG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-ethylpropanamide, also known as Etizolam, is a thienodiazepine derivative that is structurally similar to benzodiazepines. It is a psychoactive substance that has been used for its anxiolytic, sedative, hypnotic, and muscle relaxant properties. Etizolam is not approved for medical use in most countries, but it is available for research purposes.

Mechanism of Action

3-(2-chlorophenyl)-N-ethylpropanamide works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the effects of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in anxiety, sedation, and muscle relaxation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that plays a role in reward and motivation. It has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in learning and memory. This compound has been shown to decrease heart rate and blood pressure, as well as respiratory rate.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-N-ethylpropanamide has a number of advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, which makes it useful for studying the effects of GABA on the central nervous system. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to its use. It has a short half-life, which can make it difficult to study its long-term effects. It is also not approved for medical use in most countries, which can limit its availability for research purposes.

Future Directions

There are a number of future directions for research on 3-(2-chlorophenyl)-N-ethylpropanamide. One area of interest is its potential for the treatment of anxiety disorders and insomnia. It has been shown to be effective in reducing anxiety and improving sleep, but more research is needed to determine its long-term safety and efficacy. Another area of interest is its potential for abuse and dependence. This compound has been shown to have a high potential for abuse and dependence, which raises concerns about its use as a medication. Further research is needed to determine the risk of abuse and dependence associated with this compound. Additionally, more research is needed to determine the optimal dosage and duration of treatment for this compound.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-ethylpropanamide involves the reaction of 2-chlorobenzonitrile with ethyl magnesium bromide, followed by a reaction with propionyl chloride. The resulting compound is then reduced with lithium aluminum hydride to produce this compound.

Scientific Research Applications

3-(2-chlorophenyl)-N-ethylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have anxiolytic and sedative properties, making it useful for the treatment of anxiety disorders and insomnia. It has also been used to study its effects on memory and learning, as well as its potential for abuse and dependence.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-13-11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFWFTIKXXDATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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